![molecular formula C10H12ClN5O B7543569 N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine (CMT-3) is a synthetic compound that belongs to the class of tetrazoles. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine is not fully understood. However, studies have suggested that it inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in various physiological and pathological processes, including cancer progression and inflammation. Inhibition of MMP activity by N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
Studies have shown that N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine has been shown to inhibit the growth of blood vessels, which is essential for the progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine has several advantages for lab experiments. It is a synthetic compound, which allows for easy purification and characterization. It has also been extensively studied, and its properties are well-known. However, N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine also has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine. One potential direction is to investigate its potential therapeutic applications in other diseases, such as rheumatoid arthritis and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective inhibitors of MMP activity. Finally, future studies could focus on the development of more efficient and cost-effective synthesis methods for N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine.
Métodos De Síntesis
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxybenzaldehyde with methylamine, followed by the reaction of the resulting compound with sodium azide and copper(I) bromide. The final step involves the reduction of the resulting compound with palladium on carbon to yield N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine.
Aplicaciones Científicas De Investigación
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. In vitro studies have demonstrated that N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine inhibits the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells and inhibit the formation of blood vessels, which is a crucial step in the progression of cancer.
Propiedades
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O/c1-16-10(13-14-15-16)12-6-7-3-4-9(17-2)8(11)5-7/h3-5H,6H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPMCMLEQDWCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

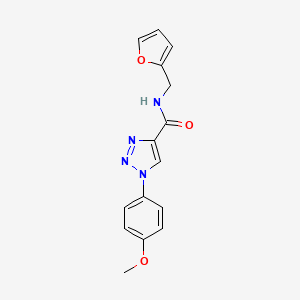
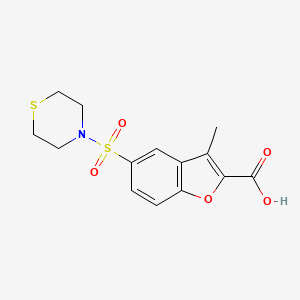
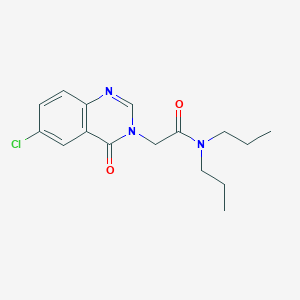
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)
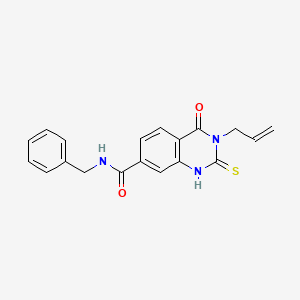
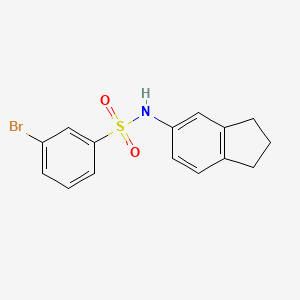
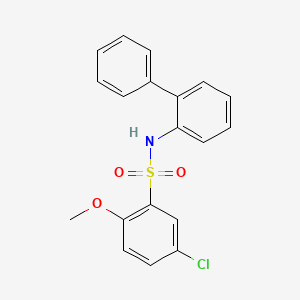
![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)